
Ethyl 4-fluoro-3-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-fluoro-3-isopropoxybenzoate: is an organic compound with the molecular formula C12H15FO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the hydrogen atom at the meta position is replaced by an isopropoxy group. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-fluoro-3-isopropoxybenzoate typically involves the esterification of 4-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-fluoro-3-isopropoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-fluoro-3-isopropoxybenzoic acid and ethanol in the presence of a strong acid or base.
Oxidation: The isopropoxy group can be oxidized to form a corresponding ketone or aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Ester Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Ester Hydrolysis: 4-fluoro-3-isopropoxybenzoic acid and ethanol.
Oxidation: Corresponding ketones or aldehydes.
Scientific Research Applications
Chemistry: Ethyl 4-fluoro-3-isopropoxybenzoate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which often exhibit unique chemical and physical properties .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential pharmaceutical agents. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: This compound is also used in the production of specialty chemicals and materials. Its unique structure allows for the development of materials with specific properties, such as increased thermal stability or resistance to degradation .
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-isopropoxybenzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .
Comparison with Similar Compounds
Ethyl 4-fluorobenzoate: Lacks the isopropoxy group, making it less sterically hindered and potentially less selective in certain reactions.
Ethyl 3-isopropoxybenzoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Ethyl 4-chloro-3-isopropoxybenzoate: Similar structure but with a chlorine atom instead of fluorine, which can lead to different electronic and steric effects.
Uniqueness: Ethyl 4-fluoro-3-isopropoxybenzoate is unique due to the presence of both the fluorine atom and the isopropoxy group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C12H15FO3 |
|---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H15FO3/c1-4-15-12(14)9-5-6-10(13)11(7-9)16-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
ZMCRUEPBGJLGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




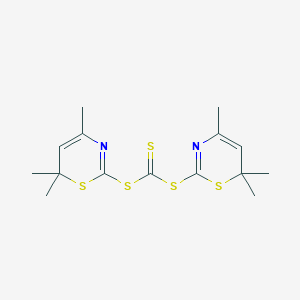
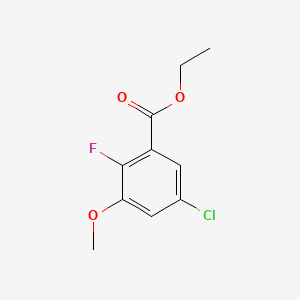
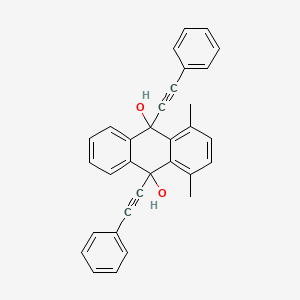

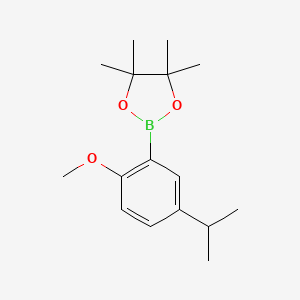
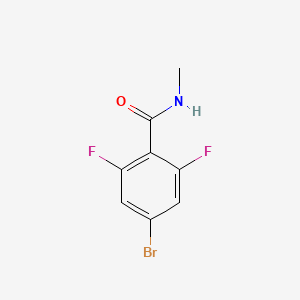
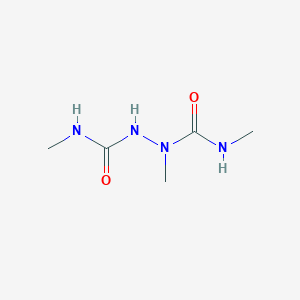
![6-Ethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14021526.png)
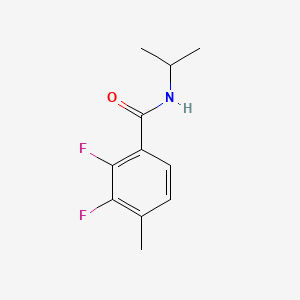
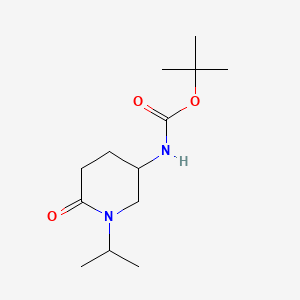
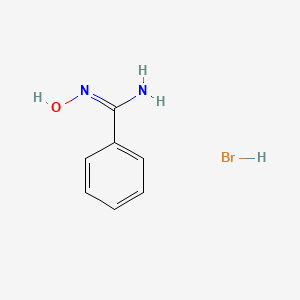
![9H-Thioxanthen-9-one, 1-[[2-(dimethylamino)ethyl]amino]-2-methoxy-4-methyl-](/img/structure/B14021557.png)
